molecular formula C13H8BrCl3N2O2 B3654259 N-(5-bromopyridin-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide

N-(5-bromopyridin-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide

Cat. No.: B3654259
M. Wt: 410.5 g/mol
InChI Key: DUJVPCFCMXUPAL-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromopyridine moiety and a trichlorophenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromopyridin-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent to yield 5-bromopyridine.

    Formation of 2,4,5-Trichlorophenoxyacetic Acid: 2,4,5-Trichlorophenol is reacted with chloroacetic acid under basic conditions to form 2,4,5-trichlorophenoxyacetic acid.

    Amidation Reaction: The 5-bromopyridine is then reacted with 2,4,5-trichlorophenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromopyridine moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

    Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation Products: Oxidized derivatives of the bromopyridine moiety.

    Reduction Products: Amines derived from the reduction of the acetamide group.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

  • N-(5-chloropyridin-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide
  • N-(5-fluoropyridin-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide
  • N-(5-iodopyridin-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide

Comparison: N-(5-bromopyridin-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide is unique due to the presence of the bromine atom in the pyridine ring, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance of reactivity and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrCl3N2O2/c14-7-1-2-12(18-5-7)19-13(20)6-21-11-4-9(16)8(15)3-10(11)17/h1-5H,6H2,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJVPCFCMXUPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrCl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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